Beta-D-galactose is a D-galactopyranose having beta-configuration at the anomeric centre. It has a role as an epitope and a mouse metabolite. It is an enantiomer of a beta-L-galactose.
beta-D-galactose
CAS No.: 105430-43-1
Cat. No.: VC20747614
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 105430-43-1 |
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Molecular Formula | C6H12O6 |
Molecular Weight | 180.16 g/mol |
IUPAC Name | (2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Standard InChI | InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1 |
Standard InChI Key | WQZGKKKJIJFFOK-FPRJBGLDSA-N |
Isomeric SMILES | C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O |
SMILES | C(C1C(C(C(C(O1)O)O)O)O)O |
Canonical SMILES | C(C1C(C(C(C(O1)O)O)O)O)O |
Chemical Structure and Properties
Beta-D-galactose possesses a well-defined chemical structure that determines its biological behavior and reactivity. As a hexose sugar, it contains six carbon atoms arranged in a specific configuration that differs from other monosaccharides like glucose primarily in the orientation of the hydroxyl group at the C-4 position.
Structural Characteristics
Beta-D-galactose has the molecular formula C₆H₁₂O₆, with an average molecular weight of 180.16 daltons . The IUPAC name for beta-D-galactose is (2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, reflecting its specific stereochemical configuration . This monosaccharide can exist in both open-chain (aldehyde) and cyclic (hemiacetal) forms, with the cyclic beta-pyranose configuration being predominant in aqueous solutions at physiological pH. The beta-anomeric configuration specifically refers to the orientation of the hydroxyl group at C-1 being on the same side of the ring as the C-6 hydroxymethyl group.
Physical and Chemical Properties
Beta-D-galactose exhibits several notable physical and chemical properties that influence its biological behavior:
Property | Value/Characteristic |
---|---|
Chemical Formula | C₆H₁₂O₆ |
Average Molecular Weight | 180.16 Da |
Monoisotopic Molecular Weight | 180.0633881178 Da |
CAS Number | 7296-64-2 |
InChI Key | WQZGKKKJIJFFOK-FPRJBGLDSA-N |
Solubility | Less water-soluble than glucose |
Sweetness | Less sweet than glucose |
Physical State | Crystalline solid at room temperature |
Beta-D-galactose is considered a nutritive sweetener because it provides food energy, though it offers less sweetness compared to glucose . Its relatively lower water solubility compared to other monosaccharides impacts its behavior in solution and affects its biological processing and utilization.
Biological Occurrence and Distribution
Beta-D-galactose occurs widely throughout nature and serves critical functions across diverse biological systems. Understanding its distribution provides insight into its biological significance.
Natural Sources
Beta-D-galactose is found abundantly in dairy products as part of the disaccharide lactose, which consists of galactose linked to glucose . Beyond milk and dairy, it appears in sugar beets, various gums, and mucilages . The sugar also exists as a component of galactan, a polymer found in hemicellulose within plant cell walls, which can be converted to free galactose through hydrolysis .
Endogenous Production and Function
The human body can synthesize beta-D-galactose from glucose through a series of enzymatic reactions. This conversion is particularly important in mammary glands during lactation, where glucose is transformed into galactose to enable the secretion of lactose in milk . Beyond its role in lactose synthesis, beta-D-galactose serves as a critical structural component in:
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Glycolipids, particularly cerebrosides and gangliosides in neural tissues
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Glycoproteins found across multiple tissue types
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Cell surface molecules involved in cellular recognition and signaling
These compounds participate in numerous vital physiological processes including cell-to-cell communication, immune response, and neural development .
Metabolism and Biochemical Pathways
The metabolism of beta-D-galactose involves several specialized enzymes and interconnected biochemical pathways that allow for its utilization, modification, and incorporation into larger biomolecules.
Key Enzymatic Reactions
Several enzymes specifically interact with beta-D-galactose as part of its metabolism:
These enzymatic reactions highlight the versatile role of beta-D-galactose in metabolism and its integration into various biochemical pathways.
Beta-D-Galactose in Complex Molecule Formation and Degradation
Beta-D-galactose participates in numerous anabolic and catabolic reactions involving complex biomolecules. Some notable examples include:
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Formation and breakdown of lactose:
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Metabolism of glycosphingolipids:
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Plant oligosaccharide processing:
These reactions demonstrate the diverse biochemical contexts in which beta-D-galactose participates throughout various biological systems.
Clinical Significance
Beta-D-galactose holds significant clinical relevance, particularly in relation to inherited metabolic disorders and nutritional considerations.
Galactosemia
The most prominent clinical condition associated with beta-D-galactose metabolism is galactosemia, a genetic disorder resulting from deficiency of galactosyl-1-phosphate uridyltransferase . This enzymatic deficiency disrupts the normal processing of galactose, leading to accumulation of galactose and its metabolites in the blood and tissues. Clinical manifestations of galactosemia can include:
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Failure to thrive in infants
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Liver dysfunction
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Cataracts
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Developmental delays
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Long-term neurological complications
Early diagnosis and strict dietary management to limit galactose intake are essential for managing this condition and preventing severe complications .
Enzymatic Deficiencies and Disorders
Beyond classic galactosemia, other enzymatic deficiencies involving beta-D-galactose metabolism have clinical implications:
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Beta-galactosidase deficiency (GM1 gangliosidosis): Results in lysosomal storage disorder affecting multiple tissues, particularly the central nervous system .
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Alpha-galactosidase A deficiency (Fabry disease): Leads to accumulation of globotriaosylceramide, affecting multiple organ systems including kidneys, heart, and nervous system .
These conditions highlight the critical importance of proper beta-D-galactose processing in maintaining normal physiological function across multiple organ systems.
Research Applications and Biotechnological Significance
Beta-D-galactose has found numerous applications in research, biotechnology, and medicine due to its unique chemical properties and biological roles.
Structural and Functional Studies
As a key component of glycoconjugates, beta-D-galactose is crucial in structural and functional studies of complex carbohydrates. The specific reactions documented in the search results demonstrate how researchers utilize enzymatic reactions to study galactose-containing molecules, particularly in:
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Glycobiology research
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Structural characterization of glycans
Enzymatic Applications
The various enzymes that interact with beta-D-galactose, including beta-galactosidases, alpha-galactosidases, and galactokinases, serve as important tools in biotechnology and research. These enzymes enable:
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Analysis of galactose-containing compounds
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Synthesis of specialized glycoconjugates
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Development of enzyme replacement therapies for conditions like Fabry disease
The specificity of these enzymatic reactions makes them valuable in both basic research and applied biotechnology settings.
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